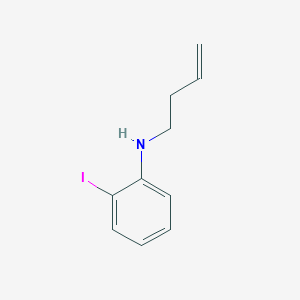

N-(But-3-en-1-yl)-2-iodoaniline

Description

Significance of Aryl Halides, Particularly 2-Iodoanilines, as Synthetic Precursors

Aryl halides are fundamental building blocks in organic chemistry, largely due to their ability to participate in a wide array of cross-coupling reactions. Among these, aryl iodides are particularly valued for their high reactivity, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

Within the class of aryl halides, 2-iodoanilines are of special interest. guidechem.com These compounds possess two distinct functional groups: a reactive carbon-iodine bond and a nucleophilic amino group. This dual functionality allows for sequential or one-pot reactions, making them powerful precursors in the synthesis of various heterocyclic systems. The amino group can be readily alkylated or acylated, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. orgsyn.org The strategic placement of these groups at adjacent positions on the aromatic ring is key to their utility in constructing fused ring systems.

Importance of Unactivated Alkenes in Intramolecular Cyclization Chemistry

Unactivated alkenes, which lack adjacent activating groups like carbonyls or electron-withdrawing substituents, are common structural motifs in organic molecules. Their involvement in intramolecular cyclization reactions is a powerful strategy for the synthesis of cyclic compounds. nih.govacs.org These reactions often proceed through the formation of a new bond between the alkene and a reactive intermediate generated elsewhere in the molecule.

The cyclization of unactivated alkenes can be initiated by various methods, including radical, cationic, or transition metal-mediated pathways. nih.govacs.org For instance, an intramolecular Heck reaction can facilitate the cyclization of an aryl halide onto a tethered alkene. The ability to form cyclic structures from linear precursors containing unactivated alkenes is a testament to the power and versatility of modern synthetic methods. rsc.org

Properties

CAS No. |

118670-86-3 |

|---|---|

Molecular Formula |

C10H12IN |

Molecular Weight |

273.11 g/mol |

IUPAC Name |

N-but-3-enyl-2-iodoaniline |

InChI |

InChI=1S/C10H12IN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7,12H,1,3,8H2 |

InChI Key |

RTZXUSLVQBHEJL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCNC1=CC=CC=C1I |

Origin of Product |

United States |

A Strategic Combination for Heterocycle Synthesis

Strategic Role of N-Alkyl-2-iodoanilines in the Construction of Nitrogen-Containing Heterocycles

The strategic combination of a 2-iodoaniline (B362364) core with an N-alkenyl substituent, as seen in N-(but-3-en-1-yl)-2-iodoaniline, creates a powerful precursor for the synthesis of nitrogen-containing heterocycles. nih.govpitt.edunih.gov This molecular architecture is primed for intramolecular cyclization reactions, where the aryl iodide can react with the tethered alkene to form a new ring.

The length and substitution pattern of the N-alkenyl chain can be varied to control the size and substitution of the resulting heterocycle. This approach has been widely employed in the synthesis of a variety of important heterocyclic scaffolds, including indoles, quinolines, and other fused nitrogen-containing ring systems. nih.gov

Overview of Relevant Research Trajectories in this compound Chemistry

Research involving this compound has largely focused on its application in transition metal-catalyzed intramolecular cyclization reactions. A significant area of investigation has been the palladium-catalyzed intramolecular Heck reaction. In this reaction, the palladium catalyst first undergoes oxidative addition into the carbon-iodine bond of the 2-iodoaniline moiety. The resulting arylpalladium intermediate then undergoes an intramolecular insertion with the butenyl side chain, leading to the formation of a new carbon-carbon bond and a cyclic intermediate. Subsequent beta-hydride elimination or other termination steps can then yield the final heterocyclic product.

Variations in reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, have been explored to optimize the yield and selectivity of these cyclization reactions. These studies have provided valuable insights into the mechanism of the intramolecular Heck reaction and have expanded the synthetic utility of this compound and related compounds.

| Reactant | Catalyst | Product | Yield (%) | Reference |

| 1-(2-Iodophenyl)pyrrole | (PPh3)2PdCl2, CuI | 1-(2-(1-Propynyl)phenyl)pyrrole | Not specified | orgsyn.org |

| Aniline (B41778) | Copper acetate (B1210297) | 2-Iodoaniline | 37 | guidechem.com |

| 1-(2-iodophenyl)ethanol | Sodium azide | 2-Iodoaniline | 89 | guidechem.com |

Palladium-Catalyzed Migratory Cycloannulation and Related Processes

Palladium-catalyzed reactions of this compound and its derivatives have been extensively explored for the construction of diverse azaheterocycles. These transformations often proceed through a migratory cycloannulation mechanism, demonstrating broad substrate scope and functional group tolerance under redox-neutral conditions. researchgate.netnih.gov

Formation of Polycyclic Azaheterocycles (e.g., Tetrahydroquinolines, Tetrahydrobenzo[b]azepines)

The palladium-catalyzed migratory cycloannulation of this compound derivatives serves as an efficient method for synthesizing polycyclic azaheterocycles, including valuable tetrahydroquinolines. researchgate.netresearchgate.net This strategy allows for the rapid construction of 6-, 7-, and 8-membered azaheterocycles. researchgate.netnih.gov The reaction is initiated by the oxidative addition of the 2-iodoaniline derivative to a Pd(0) catalyst, forming an aryl-Pd(II) intermediate. This intermediate then undergoes migratory insertion into the alkene, followed by a metal migration process and subsequent aza-Michael addition to a quinone methide intermediate to yield the final heterocyclic product. researchgate.netnih.gov

A variety of substituted tetrahydroquinolines can be synthesized using this method, tolerating a range of functional groups on the aromatic ring of the 2-iodoaniline, such as chloro, bromo, trifluoromethyl, and ester groups. researchgate.net Notably, even a bromo functionality, which can be reactive in palladium-catalyzed couplings, is well-tolerated. researchgate.net

Synthesis of Piperidine (B6355638) Derivatives via Intramolecular C-N and C-C Bond Formation

While direct palladium-catalyzed synthesis of simple piperidine derivatives from this compound is less commonly reported, related strategies are pivotal in constructing highly substituted piperidine rings within more complex alkaloid skeletons. nih.gov For instance, a palladium-catalyzed reductive Heck coupling has been successfully employed to construct the syn-piperidine ring, a key structural motif in many monoterpene indole (B1671886) alkaloids. nih.govnih.gov This approach offers a significant advantage by avoiding the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)2. nih.gov The reaction proceeds with good syn selectivity. nih.gov

Substrate Scope and Functional Group Compatibility in Catalytic Cycloannulations

The palladium-catalyzed migratory cycloannulation exhibits a broad substrate scope and high functional group tolerance. researchgate.netnih.gov The reaction is compatible with various substituents on the nitrogen atom of the 2-iodoaniline, as well as on the aromatic ring itself. researchgate.net

Table 1: Examples of Substituted 2-Iodoanilines Used in Palladium-Catalyzed Migratory Cycloannulation

| Substituent on Nitrogen | Substituent on Aromatic Ring | Product Type | Reference |

| Benzyl | Chloro | Tetrahydroquinoline | researchgate.net |

| Benzyl | Bromo | Tetrahydroquinoline | researchgate.net |

| Benzyl | Trifluoromethyl | Tetrahydroquinoline | researchgate.net |

| Benzyl | Ester | Tetrahydroquinoline | researchgate.net |

It is important to note that simple 2-iodoaniline without a substituent on the nitrogen may not undergo this reaction. researchgate.net

Larock-Type Annulation Strategies

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, provides a powerful method for synthesizing indoles. wikipedia.orgub.edunih.gov While the primary application of the Larock reaction involves intermolecular coupling, the underlying principles of palladium-catalyzed C-N and C-C bond formation are relevant to the intramolecular cyclizations of substrates like this compound. The mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org This methodology is known for its versatility and tolerance of a wide range of functional groups on both the aniline and alkyne components. wikipedia.orgnih.gov

Reductive-Heck Type Annulations

Palladium-catalyzed reductive Heck-type annulations provide a valuable method for the synthesis of piperidine derivatives. nih.govnih.gov This reaction has been successfully applied in the total synthesis of monoterpene indole alkaloids, where the construction of a highly substituted piperidine ring is a key step. nih.govnih.gov The reaction typically employs a palladium catalyst, a hydride source such as sodium formate (B1220265) (HCO2Na), and a phase transfer reagent. nih.gov This method has been shown to be effective for both Z- and E-configured alkenes and tolerates various substituents. researchgate.net

Table 2: Conditions for Palladium-Catalyzed Reductive Heck Coupling

| Catalyst | Hydride Source | Additive | Solvent | Yield (syn-product) | Reference |

| Pd(OAc)2 | HCO2Na | n-Bu4NCl | DMF | 56% | nih.gov |

Radical-Mediated Intramolecular Cyclizations

Radical-mediated intramolecular cyclizations offer an alternative and powerful approach to the synthesis of nitrogen-containing heterocycles from this compound and related compounds. nih.govnih.govresearchgate.net These reactions are often initiated by radical initiators or by visible light in the presence of a photosensitizer. nih.govnih.gov

A notable example involves the visible-light-mediated intramolecular reductive cyclization of N-allyl-N-(2-iodophenyl)acetamide using tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govrsc.org This metal-free approach leads to the formation of highly substituted indolines. nih.govresearchgate.net The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex. nih.gov This method is compatible with various substituents on the nitrogen and the aromatic ring. researchgate.net

Another strategy involves the use of triethylborane (B153662) (BEt3) and air to initiate the radical cyclization of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides. nih.gov This process involves the abstraction of the iodine atom by the ethyl radical, followed by a 6-exo cyclization to form a six-membered ring. nih.gov

Halogen Atom Transfer Cyclization Reactions

Halogen Atom Transfer (XAT) represents a key process in radical chemistry, enabling the formation of carbon-centered radicals from organic halides. In the context of this compound, the relatively weak carbon-iodine bond can be homolytically cleaved to initiate a cyclization cascade. This process is typically mediated by radical initiators or photoredox catalysis. documentsdelivered.comnih.govnih.gov The generated aryl radical can then undergo an intramolecular addition to the pendant butenyl group, leading to the formation of a five- or six-membered ring system. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig cyclization generally being favored to produce a five-membered ring containing a primary alkyl radical, which is then quenched to complete the reaction.

The efficiency of halogen atom transfer can be influenced by various factors, including the choice of initiator (e.g., AIBN, trialkylboranes) and the reaction conditions. Photoinduced electron transfer (PET) methods have also emerged as a mild and efficient way to generate the initial radical under visible light irradiation. rsc.org

Initiation and Propagation of Radical Chain Reactions in this compound Systems

Radical chain reactions involving this compound proceed through three fundamental stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orgyoutube.com

Initiation: The reaction is initiated by the generation of a reactive radical species. This can be achieved through the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. libretexts.orguomustansiriyah.edu.iq This initiator radical then abstracts the iodine atom from this compound to form the key aryl radical intermediate. uomustansiriyah.edu.iq

Propagation: This phase consists of a series of repeating steps that form the product and regenerate the radical chain carrier. youtube.comyoutube.com

The aryl radical generated in the initiation step undergoes an intramolecular cyclization by adding to the double bond of the butenyl side chain.

The resulting alkyl radical can then abstract an atom from a suitable donor, such as a tin hydride or a thiol, to form the final cyclized product and a new radical that can continue the chain.

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. lumenlearning.comyoutube.com This can occur through various combinations of the radicals present in the reaction mixture. Due to the low concentration of radicals, termination steps are generally less frequent than propagation steps. libretexts.org

A representative set of data for a typical radical cyclization of an aryl iodide is presented in the table below.

| Entry | Initiator | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | AIBN | Bu3SnH | Benzene (B151609) | 80 | 85 |

| 2 | (PhCO2)2 | (TMS)3SiH | Toluene | 110 | 78 |

| 3 | Et3B/O2 | H-donor | CH2Cl2 | 25 | 90 |

Electrophilic Cyclization Pathways Involving the Alkene Moiety

The electron-rich double bond in this compound is susceptible to attack by electrophiles, initiating cyclization cascades that lead to the formation of nitrogen heterocycles.

Halogen-Mediated Electrophilic Annulations

The treatment of this compound with an electrophilic halogen source, such as iodine (I₂) or bromine (Br₂), can induce an electrophilic cyclization. nih.govnih.gov The halogen adds to the double bond to form a cyclic halonium ion intermediate. The nitrogen atom then attacks one of the carbons of the halonium ion in an intramolecular fashion. This nucleophilic attack typically follows an anti-addition pathway and results in the formation of a halogen-substituted heterocyclic ring. The regioselectivity is again influenced by steric and electronic factors, with the formation of a five-membered ring generally being preferred. The resulting product is a halo-substituted nitrogen heterocycle, which can be a valuable intermediate for further synthetic transformations.

The following table illustrates typical outcomes for electrophilic cyclization of similar N-alkenyl anilines.

| Entry | Electrophile | Solvent | Temp (°C) | Product (Major) |

| 1 | I₂ | CH₂Cl₂ | 0 | 5-exo (Iodomethyl-pyrrolidine) |

| 2 | Br₂ | CCl₄ | 0 | 5-exo (Bromomethyl-pyrrolidine) |

| 3 | H₂SO₄ | Dioxane | 80 | 5-exo (Methyl-pyrrolidine) |

Other Transition Metal-Catalyzed Intramolecular Cyclizations

While the focus has been on radical and electrophilic pathways, it is important to note the potential for transition metal catalysis in the cyclization of related systems, which could be applicable to this compound.

Gold-Catalyzed Cycloisomerization/Pictet-Spengler Reactions (for alkyne analogs)

While not directly applicable to the alkene substrate, the alkyne analog, N-(but-3-yn-1-yl)-2-iodoaniline, would be an excellent candidate for gold-catalyzed cycloisomerization reactions. Gold(I) catalysts are known to be highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. nih.govbeilstein-journals.orgmdpi.com In a hypothetical scenario with the alkyne analog, the gold catalyst would coordinate to the alkyne, making it more electrophilic. The aniline nitrogen could then attack the activated alkyne in an endo- or exo-dig manner, leading to the formation of various heterocyclic scaffolds. researchgate.net

Furthermore, if the initial cyclization generates an endocyclic enamine or a related intermediate, a subsequent Pictet-Spengler-type reaction could occur in the presence of an aldehyde. sigmaaldrich.com This tandem process would involve the condensation of the enamine with the aldehyde to form an iminium ion, which is then attacked by the electron-rich aniline ring to construct a new fused heterocyclic system. This powerful strategy allows for the rapid assembly of complex molecular architectures from simple starting materials. sigmaaldrich.com

Illustrative yields for gold-catalyzed cyclizations of related N-alkynyl anilines are shown below.

| Entry | Gold Catalyst | Co-catalyst/Additive | Solvent | Product Type |

| 1 | AuCl₃ | - | CH₃CN | Indole derivative |

| 2 | Ph₃PAuCl | AgOTf | Toluene | Dihydroquinoline |

| 3 | IPrAuCl | AgSbF₆ | Dioxane | Tetrahydropyridoindole |

Intramolecular Cyclization Reactions of N but 3 En 1 Yl 2 Iodoaniline

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed cyclizations of o-haloanilines and related substrates typically proceed through mechanisms analogous to the Ullmann condensation or Heck-type reactions. rsc.orgnih.gov In the context of N-(but-3-en-1-yl)-2-iodoaniline, a copper-catalyzed intramolecular cyclization would likely involve an initial oxidative addition of the copper catalyst to the carbon-iodine bond, followed by an intramolecular migratory insertion of the tethered alkene. Subsequent reductive elimination would then afford the indoline (B122111) product.

Research into related systems provides a strong basis for predicting the feasibility and potential conditions for such a transformation. For instance, the synthesis of indolines has been successfully achieved through a domino copper-catalyzed amidation/cyclization reaction of 2-iodophenethyl mesylates. organic-chemistry.org This reaction, while involving a saturated linker, demonstrates the capability of copper to facilitate the crucial intramolecular C-N bond formation.

Furthermore, copper-catalyzed intramolecular oxidative C-H/N-H annulation reactions of N-alkenyl-2-iodoanilines have been developed for the synthesis of indoles. Although this leads to an oxidized product, it underscores the reactivity of the N-alkenyl-2-iodoaniline scaffold under copper catalysis.

Detailed research findings from analogous copper-catalyzed cyclization reactions are presented below to illustrate the potential reaction parameters and outcomes applicable to this compound.

Table 1: Copper-Catalyzed Domino Amidation/Cyclization for Indoline Synthesis organic-chemistry.org

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-2-(2-iodoethyl)benzene | 5 mol % CuI | 20 mol % DMEDA | Cs₂CO₃ | THF | 80 | Low Conversion |

| 2 | 2-Iodophenethyl mesylate | 5 mol % CuI | 20 mol % DMEDA | Cs₂CO₃ | THF | 80 | 89 |

| 3 | 2-Iodophenethyl chloride | 5 mol % CuI | 20 mol % DMEDA | Cs₂CO₃ | THF | 80 | 87 |

*DMEDA = N,N'-dimethylethylenediamine

The data in Table 1 highlights the efficiency of a copper(I) iodide catalyst in combination with a diamine ligand for the synthesis of N-protected indolines from ortho-iodophenalkyl derivatives. organic-chemistry.org The choice of the leaving group on the alkyl chain proved to be critical, with the mesylate and chloride being superior to the iodide. organic-chemistry.org These conditions, particularly the use of CuI and a ligand such as DMEDA with a carbonate base in a polar aprotic solvent like THF at elevated temperatures, provide a strong starting point for the investigation of the intramolecular cyclization of this compound.

Table 2: Ligand-Free Copper-Catalyzed Cyclization for Benzimidazole (B57391) Synthesis nih.gov

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodoaniline (B362364) | CuI (0.1 equiv) | K₂CO₃ (2.0 equiv) | tert-Amyl alcohol | 120 | 85 |

| 2 | 2-Bromoaniline | CuBr (0.1 equiv) | K₂CO₃ (2.0 equiv) | tert-Amyl alcohol | 120 | 80 |

| 3 | 2-Chloroaniline | CuCl (0.1 equiv) | K₂CO₃ (2.0 equiv) | tert-Amyl alcohol | 120 | 20 |

While the synthesis of benzimidazoles involves a different reaction partner (a nitrile), the study demonstrates the feasibility of ligand-free copper-catalyzed cyclizations of o-haloanilines. nih.gov The reactivity trend of the aryl halide (I > Br > Cl) is consistent with typical cross-coupling reactions. nih.gov The use of tert-amyl alcohol as a solvent at high temperatures was found to be effective. nih.gov This suggests that a ligand may not be strictly necessary for the activation of the C-I bond in this compound.

Intermolecular Coupling Reactions Utilizing the N but 3 En 1 Yl 2 Iodoaniline Framework

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in promoting a range of transformations involving N-(but-3-en-1-yl)-2-iodoaniline and its derivatives. These reactions often proceed with high efficiency and selectivity, providing access to a diverse array of valuable organic molecules.

Larock Indole (B1671886) Synthesis with Alkynes

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring system from 2-iodoanilines and alkynes. synarchive.comub.eduwikipedia.org This reaction, first reported by Richard C. Larock in 1991, involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. synarchive.comwikipedia.org

The reaction with this compound would proceed via a catalytic cycle that begins with the reduction of Pd(II) to the active Pd(0) species. wikipedia.org This is followed by oxidative addition of the C-I bond of the iodoaniline to the Pd(0) catalyst. Subsequent coordination and migratory insertion of the alkyne into the aryl-palladium bond forms a vinylpalladium intermediate. wikipedia.org Intramolecular attack by the nitrogen atom then forms a six-membered palladacycle, which upon reductive elimination, yields the indole product and regenerates the Pd(0) catalyst. ub.eduwikipedia.org

A key feature of the Larock indole synthesis is its high regioselectivity, where the bulkier substituent of an unsymmetrical alkyne generally ends up at the C2 position of the resulting indole. ub.edunih.gov The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297), a base such as potassium carbonate, and often an additive like lithium chloride or n-butylammonium chloride. wikipedia.org A variety of alkynes bearing alkyl, aryl, alkenyl, hydroxyl, and silyl (B83357) substituents can be successfully employed in this reaction. wikipedia.org

| Component | Role/Observation | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate is a common precursor, reduced in situ to Pd(0). | wikipedia.org |

| Reactants | 2-Iodoanilines and disubstituted alkynes. | synarchive.com |

| Base | Potassium carbonate is frequently used. | wikipedia.org |

| Additive | Lithium chloride can enhance reaction efficiency. | wikipedia.org |

| Regioselectivity | The bulkier alkyne substituent is typically directed to the C2 position of the indole. | ub.edunih.gov |

The versatility of the Larock indole synthesis has been expanded through various modifications, including the use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts, which can improve reaction efficiency and regioselectivity. rsc.org Furthermore, sequential strategies combining the Larock heteroannulation with other cross-coupling reactions, such as silicon-based cross-coupling, have been developed to synthesize more complex, multi-substituted indoles. nih.gov

C-H Glycosylation Reactions (using N-alkyl-2-iodoaniline derivatives)

Palladium-catalyzed C-H glycosylation has emerged as a powerful method for the synthesis of C-aryl glycosides, which are important structural motifs in natural products and pharmaceuticals. researchgate.netrsc.org This approach allows for the direct formation of a carbon-carbon bond between a sugar moiety and an aromatic ring, avoiding the need for pre-functionalized starting materials. researchgate.net

While direct C-H glycosylation of this compound itself is not explicitly detailed in the provided search results, the principles of C-H glycosylation of N-alkyl-2-iodoaniline derivatives are well-established. These reactions often utilize a directing group on the aniline (B41778) nitrogen to guide the palladium catalyst to a specific C-H bond for activation. rsc.org For instance, urea- and amide-linked bidentate auxiliaries have been successfully employed to direct the ortho-C-H glycosylation of arylamines with glycosyl chlorides. rsc.org

The general mechanism involves the formation of a palladacycle intermediate through C-H activation directed by the auxiliary group. researchgate.net This aryl-palladium species then acts as a soft nucleophile that reacts with a glycosyl oxocarbenium ion, generated from a glycosyl donor like a glycosyl chloride, to form the C-aryl glycoside with high stereocontrol. researchgate.net A broad range of arene and heteroarene substrates, as well as various glycosyl donors, are compatible with this methodology. researchgate.netsemanticscholar.org

Recent advancements have also demonstrated palladium-catalyzed C-H glycosylation and retro-Diels-Alder tandem reactions for synthesizing highly functionalized 4-glycosylindoles from o-iodoanilines and glycosyl chlorides. rsc.org This highlights the potential for developing similar cascade reactions starting from this compound to generate complex, polycyclic glycosylated compounds.

Carbonylation Reactions: Synthesis of Isatins and Quinolinones

Palladium-catalyzed carbonylation reactions provide a direct route to incorporate a carbonyl group into organic molecules. nih.gov In the context of this compound, this methodology can be employed to synthesize important heterocyclic structures like isatins and quinolinones.

The synthesis of isatins from 2-iodoanilines can be achieved through a palladium-catalyzed double carbonylation process. cornell.eduresearchgate.net This reaction involves the insertion of two molecules of carbon monoxide, followed by an acid-promoted cyclization to yield the isatin (B1672199) core. cornell.edu The reaction demonstrates good functional group tolerance. cornell.eduresearchgate.net The catalytic cycle typically involves the oxidative addition of the 2-iodoaniline (B362364) to a Pd(0) species, followed by the sequential insertion of carbon monoxide molecules.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Iodoaniline | CO, Pd catalyst, Acid | Isatin | cornell.eduresearchgate.net |

Similarly, quinolinone derivatives can be synthesized from substrates like this compound through palladium-catalyzed carbonylative cyclization. The reaction of 1-alkynyl-2-iodo-d-glucals with various amines in the presence of a palladium catalyst and a carbon monoxide source leads to the formation of glycosides fused to pyridinones. acs.org This suggests that a similar intramolecular carbonylative cyclization of this compound could potentially lead to the formation of a quinolinone ring system. The process would likely involve the formation of an acyl-palladium intermediate followed by intramolecular nucleophilic attack by the alkene, leading to the cyclized product.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Derived Products

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly aryl-aryl bonds. nih.govrsc.org This reaction is crucial for the further functionalization of heterocyclic products derived from this compound, such as indoles.

Once the indole core is formed, for instance through a Larock cyclization, it can be further modified using the Suzuki-Miyaura coupling. For this, the indole needs to be halogenated or converted into a boronic acid or ester derivative. The coupling reaction then proceeds between this modified indole and an aryl boronic acid or an aryl halide, respectively. acs.orgnih.gov The choice of coupling partners and reaction conditions, including the palladium catalyst, ligand, and base, is critical for achieving high yields. acs.org For example, the coupling of indole bromides with phenylboronic acids has been shown to give high yields. acs.org

| Factor | Observation | Reference |

|---|---|---|

| Arylboron Reagent | Arylboronic acids are generally more reactive than arylpinacolboronate esters. | acs.org |

| Protecting Group | Yields can be influenced by the presence and type of protecting group on the indole nitrogen (e.g., Boc, Tos). | acs.org |

| Catalyst System | The choice of palladium catalyst and ligand is crucial for efficient coupling. | nih.gov |

Recent developments have also focused on direct C-H arylation of indoles via Suzuki-type couplings, which avoids the need for pre-halogenation of the indole ring. ias.ac.in These methods often utilize an electrophilic palladium catalyst to selectively activate a C-H bond of the indole for coupling with an arylboronic acid. ias.ac.in Such strategies offer a more atom-economical and efficient route to arylated indole derivatives.

Copper-Catalyzed Coupling Reactions

Copper catalysts offer a complementary approach to palladium for certain coupling reactions involving this compound, particularly for the synthesis of sulfur-containing heterocycles.

Benzothiazole Synthesis via Annulation with Sulfur Sources

Copper-catalyzed reactions provide an efficient pathway for the synthesis of benzothiazoles from 2-iodoanilines and a sulfur source. organic-chemistry.orgnih.gov One such method involves a three-component reaction of a 2-iodoaniline, an isocyanide (as a carbon source), and potassium sulfide (B99878) (as a sulfur source). organic-chemistry.orgnih.gov This reaction, catalyzed by copper(I) chloride, allows for the formation of two carbon-sulfur bonds and one carbon-sulfur double bond in a single step, leading to benzothiazolethiones. organic-chemistry.org

The reaction conditions are generally mild, and the methodology tolerates a range of functional groups on the 2-iodoaniline. organic-chemistry.org The use of potassium sulfide as the sulfur source avoids the use of more toxic and odorous reagents like carbon disulfide. organic-chemistry.org While the direct application to this compound is not explicitly mentioned, the general applicability to N-substituted 2-iodoanilines suggests its feasibility. organic-chemistry.org

Other copper-catalyzed methods for the synthesis of sulfur-containing heterocycles involve the tandem sulfuration and annulation of various substrates with elemental sulfur. nih.govresearchgate.net These reactions often proceed via C-N or C-H bond cleavage and the formation of multiple C-S bonds. nih.gov Such strategies could potentially be adapted for the synthesis of novel sulfur-containing heterocycles derived from this compound.

Benzimidazole (B57391) Synthesis with Nitriles

A notable application of this compound is in the synthesis of benzimidazole derivatives through a transition-metal-free intermolecular cyclization with nitriles. rsc.org This method provides a direct and efficient route to a range of substituted benzimidazoles.

The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), and proceeds without the need for a transition metal catalyst or additional ligands. rsc.org The process involves the intermolecular cyclization of the 2-iodoaniline derivative with a variety of nitriles. This approach is valued for its operational simplicity and its ability to generate a diverse library of benzimidazole products. rsc.org

The versatility of this synthetic route is demonstrated by its compatibility with different nitriles, leading to benzimidazoles with various substituents at the 2-position.

Table 1: Examples of Benzimidazole Derivatives Synthesized from this compound and Various Nitriles

| Nitrile Reactant | Resulting Benzimidazole Product |

| Acetonitrile | 2-Methyl-1-(but-3-en-1-yl)-1H-benzo[d]imidazole |

| Benzonitrile | 2-Phenyl-1-(but-3-en-1-yl)-1H-benzo[d]imidazole |

| Propionitrile | 2-Ethyl-1-(but-3-en-1-yl)-1H-benzo[d]imidazole |

Transition-Metal-Free Coupling Strategies

The synthesis of benzimidazoles from 2-iodoanilines and nitriles highlights a significant advancement in coupling strategies by eliminating the requirement for transition metals. rsc.org This approach relies on the use of potassium tert-butoxide as a promoter for the intermolecular cyclization reaction. rsc.org The absence of a metal catalyst in this synthetic pathway offers several advantages, including reduced cost, lower toxicity, and simplified purification procedures for the final products. A variety of substituted benzimidazole derivatives can be successfully synthesized using this method. rsc.org

This transition-metal-free methodology underscores a shift towards more sustainable and economical chemical syntheses. The reaction proceeds efficiently, demonstrating that complex heterocyclic structures can be assembled without relying on traditional palladium or copper catalysts.

Mechanistic Investigations of N but 3 En 1 Yl 2 Iodoaniline Transformations

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, provide an efficient pathway for the cyclization of N-(but-3-en-1-yl)-2-iodoaniline to form indole (B1671886) and indoline (B122111) derivatives. wikipedia.orgmdpi.comorganicreactions.org The catalytic cycle is a well-orchestrated sequence of fundamental organometallic steps.

The generally accepted mechanism for the palladium-catalyzed intramolecular cyclization of this compound, a type of intramolecular Heck reaction, involves a catalytic cycle initiated by a palladium(0) species. wikipedia.orglibretexts.orgjk-sci.com

The key steps in this catalytic cycle are:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl-iodine bond of this compound to a coordinatively unsaturated palladium(0) complex. wikipedia.orgwikipedia.org This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate. youtube.com The oxidation state of palladium changes from 0 to +2. wikipedia.orgyoutube.com For iodoarenes, this step is generally facile. nih.gov

Migratory Insertion (Carbopalladation): Following oxidative addition, the butenyl alkene moiety of the substrate coordinates to the palladium(II) center. This is followed by the migratory insertion of the alkene into the newly formed palladium-carbon bond. wikipedia.orgacs.org This intramolecular carbopalladation step is crucial as it forms the new carbon-carbon bond that leads to the cyclized product. wikipedia.org The insertion typically occurs in a syn manner. libretexts.org In the case of this compound, a 5-exo-trig cyclization is generally favored, leading to a five-membered ring, which is a common and favorable pathway in intramolecular Heck reactions. princeton.edu

Reductive Elimination: The final step to regenerate the palladium(0) catalyst and release the product is reductive elimination. After migratory insertion, the resulting alkylpalladium(II) intermediate can undergo several transformations. In a typical Heck reaction, a β-hydride elimination occurs to form an unsaturated product. wikipedia.orgjk-sci.com Subsequently, the resulting palladium(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst. wikipedia.org

A simplified representation of the catalytic cycle is depicted below: Image placeholder: A diagram showing the catalytic cycle of the intramolecular Heck reaction of this compound. The cycle should clearly label the steps of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

β-Hydrogen elimination is a common and often competing process in palladium-catalyzed reactions involving alkylpalladium intermediates. wikipedia.org This process requires a hydrogen atom on a carbon atom beta to the palladium center and a vacant coordination site on the metal. The palladium and the β-hydrogen must be able to adopt a syn-coplanar arrangement for the elimination to occur. princeton.edu

In the cyclization of this compound, after the initial 5-exo-trig migratory insertion, the resulting alkylpalladium intermediate possesses β-hydrogens. Elimination of one of these hydrogens leads to the formation of an exocyclic or endocyclic double bond in the final product. The regioselectivity of β-hydride elimination can be influenced by steric and electronic factors. libretexts.org

Chain-walking is another potential process where the palladium-hydride species formed after a β-hydride elimination can re-insert into the alkene in a different position. This sequence of β-hydride elimination and re-addition can lead to isomerization of the double bond and the formation of different regioisomeric products. However, in many intramolecular Heck reactions leading to the formation of small rings, chain-walking is less common, and the initial cyclized product is often directly formed. princeton.edu The addition of certain reagents, like silver salts, can sometimes suppress these isomerization pathways by promoting the desired reaction pathway. princeton.edu

Ligands and bases play a pivotal role in the efficiency and selectivity of the palladium-catalyzed cyclization of this compound.

Ligands: The ligands coordinated to the palladium center influence the catalyst's stability, reactivity, and selectivity. ethz.ch Phosphine (B1218219) ligands, such as triarylphosphines or bidentate phosphines, are commonly employed. jk-sci.com

Steric and Electronic Properties: The steric bulk and electronic nature of the ligand can affect the rate of oxidative addition and reductive elimination. ethz.ch For instance, bulky electron-rich phosphines can promote oxidative addition. The coordination of the ligand can also influence the geometry of the palladium complex, which in turn affects the migratory insertion and β-hydride elimination steps.

Chiral Ligands: In asymmetric versions of the intramolecular Heck reaction, chiral ligands are used to induce enantioselectivity, leading to the formation of chiral indole or indoline derivatives. wikipedia.org

The following table summarizes the effect of different types of ligands on palladium-catalyzed reactions:

| Ligand Type | General Effect on Catalytic Cycle |

| Monodentate Phosphines (e.g., PPh₃) | Commonly used, provide good stability to the catalyst. |

| Bidentate Phosphines (e.g., dppe, dppp) | Can enhance catalyst stability and influence regioselectivity. |

| Bulky Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Often accelerate oxidative addition and reductive elimination. |

| Chiral Phosphines (e.g., BINAP) | Used to control enantioselectivity in asymmetric catalysis. |

Bases: A base is essential in the catalytic cycle of the Heck reaction to facilitate the regeneration of the palladium(0) catalyst. jk-sci.com After β-hydride elimination, a palladium(II)-hydride species is formed. The base neutralizes the hydrogen halide (HI) that is formally eliminated, thereby regenerating the active Pd(0) catalyst. wikipedia.orglibretexts.org Common bases used include tertiary amines (e.g., triethylamine) and inorganic bases like sodium acetate (B1210297) or potassium carbonate. jk-sci.com The choice of base can influence the reaction rate and, in some cases, the product distribution.

Mechanistic Pathways of Radical-Mediated Reactions

An alternative pathway for the transformation of this compound involves the generation of radical intermediates. This approach can lead to the formation of cyclized products through a different mechanistic manifold compared to the palladium-catalyzed route.

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including photoinduced processes. nih.gov The use of visible-light photoredox catalysis has emerged as a popular method for generating aryl radicals from aryl halides under mild conditions. nih.gov

Once generated, the aryl radical centered on the aniline (B41778) ring is a highly reactive intermediate. Its primary mode of reaction in this context is intramolecular addition to the pendant butenyl group. capes.gov.bracs.org

The generated aryl radical can undergo an intramolecular addition to the double bond of the but-3-en-1-yl side chain. capes.gov.br This cyclization is typically a 5-exo-trig process, which is kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring. This step produces a new alkyl radical intermediate.

The general mechanism for the radical-mediated cyclization is as follows:

Initiation: Generation of the aryl radical from this compound.

Propagation:

Intramolecular 5-exo-trig cyclization of the aryl radical onto the alkene to form an alkyl radical.

Hydrogen atom abstraction by the alkyl radical from a suitable donor to form the final product and regenerate the radical chain carrier.

Elucidation of Electrophilic and Nucleophilic Cyclization Mechanisms

The cyclization of this compound can be initiated through two distinct mechanistic paradigms: electrophilic activation of the butenyl group or a palladium-catalyzed nucleophilic pathway involving the aryl iodide.

Electrophilic Cyclization

In an electrophilic cyclization, the reaction is initiated by the addition of an external electrophile (E⁺) to the electron-rich double bond of the but-3-en-1-yl side chain. Common electrophiles for such transformations include iodine (I₂), bromine (Br₂), and sources of selenyl or sulfenyl cations. nih.govresearchgate.net The mechanism proceeds through several key steps:

Activation of the Alkene: The electrophile attacks the π-bond of the alkene, forming a cyclic halonium (or equivalent) ion intermediate. This intermediate polarizes the C-C bond, making one of the carbon atoms highly electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen acts as an intramolecular nucleophile. It attacks one of the carbons of the activated alkene complex. Based on Baldwin's rules for ring closure, a 6-endo cyclization is generally favored in these systems, leading to the formation of a six-membered ring. beilstein-journals.org

Rearomatization/Deprotonation: The resulting cyclic intermediate undergoes deprotonation, often facilitated by a mild base, to yield the stable, substituted quinoline (B57606) product. researchgate.net

This pathway is particularly effective for synthesizing 3-halo-substituted quinolines, which are valuable intermediates for further functionalization. nih.govresearchgate.net

Nucleophilic Cyclization (Palladium-Catalyzed)

A more common and versatile approach for the cyclization of this compound is through a palladium-catalyzed intramolecular Heck reaction. This process is fundamentally a nucleophilic cyclization pathway, where the palladium catalyst facilitates the formation of a new carbon-carbon or carbon-nitrogen bond. The catalytic cycle is generally understood to involve the following steps:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the carbon-iodine bond of the aniline ring, forming an arylpalladium(II) intermediate. nih.govmdpi.com

Alkene Coordination: The pendant butenyl group coordinates to the palladium(II) center.

Migratory Insertion (Carbopalladation): The aryl group attached to the palladium migrates to one of the carbons of the coordinated double bond. This step is crucial as its regioselectivity determines the size of the resulting ring. Two pathways are possible:

5-exo-trig: The aryl group adds to the internal carbon of the double bond, leading to a five-membered ring (an indoline derivative).

6-endo-trig: The aryl group adds to the terminal carbon of the double bond, resulting in a six-membered ring (a tetrahydroquinoline derivative).

β-Hydride Elimination: Following carbopalladation, a hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and regenerating a double bond within the newly formed ring system.

Reductive Elimination: The palladium(0) catalyst is regenerated by the reductive elimination of HI, a process typically driven by the presence of a base.

The chemoselectivity between these pathways can be finely tuned by modifying reaction conditions, such as the ligands on the palladium catalyst and the base used. nih.govresearchgate.net

| Feature | Electrophilic Cyclization | Nucleophilic Cyclization (Pd-Catalyzed) |

|---|---|---|

| Initiating Species | External Electrophile (e.g., I⁺, Br⁺) | Palladium(0) Catalyst |

| Site of Initial Attack | Alkene π-bond | Aryl Carbon-Iodine Bond |

| Key Intermediate | Cyclic Halonium Ion | Arylpalladium(II) Complex |

| Ring-Forming Step | Intramolecular attack of Nitrogen on activated alkene | Intramolecular Migratory Insertion (Carbopalladation) |

| Typical Product Class | 3-Halo-Substituted Quinolines | Indolines or Tetrahydroquinolines |

Kinetic and Thermodynamic Considerations in Reaction Control

When a reaction can proceed via multiple pathways to yield different products, the principles of kinetic and thermodynamic control become paramount. ucalgary.ca The distribution of products from the cyclization of this compound, particularly in palladium-catalyzed reactions, is a classic illustration of these principles.

Kinetic Control: At lower reaction temperatures, the product distribution is governed by the relative rates of formation. masterorganicchemistry.comopenstax.org The product that is formed fastest—the one with the lowest activation energy barrier (ΔG‡)—will predominate. libretexts.org This is referred to as the kinetic product. In the context of Heck cyclizations, 5-exo pathways often have a lower activation energy than 6-endo pathways and are thus kinetically favored.

The competition between the 5-exo-trig and 6-endo-trig pathways in the palladium-catalyzed cyclization of this compound can be steered by manipulating the reaction conditions:

Temperature: Low temperatures (e.g., 0-25 °C) tend to favor the formation of the 5-exo kinetic product (indoline derivative). In contrast, higher temperatures (e.g., >80 °C) allow the system to reach equilibrium, favoring the more stable 6-endo thermodynamic product (tetrahydroquinoline derivative). openstax.org

Ligands and Additives: The choice of ligands on the palladium catalyst can significantly influence the energy of the transition states for the competing cyclization pathways. nih.gov Bulky ligands may sterically favor one pathway over another. Similarly, additives can alter the mechanism; for instance, the addition of certain ions can favor one ring size over another by stabilizing a key intermediate. nih.govresearchgate.net

Reaction Time: Under kinetically controlled conditions, shorter reaction times will yield a higher proportion of the kinetic product. If the reaction is allowed to proceed for an extended period, especially at a temperature where it is reversible, the product ratio may shift towards the thermodynamic product.

| Condition | Favored Control | Predominant Product from this compound | Rationale |

|---|---|---|---|

| Low Temperature (e.g., 0 °C) | Kinetic | 5-Exo Product (Indoline derivative) | Insufficient energy to overcome the higher activation barrier for the 6-endo pathway. openstax.org |

| High Temperature (e.g., >80 °C) | Thermodynamic | 6-Endo Product (Tetrahydroquinoline derivative) | Reaction becomes reversible, allowing equilibrium to favor the more stable six-membered ring. masterorganicchemistry.comopenstax.org |

| Specific Ligand/Catalyst System | Kinetic or Thermodynamic | Varies | Ligands alter the activation energies of competing transition states, directing selectivity. nih.gov |

Computational and Theoretical Studies of N but 3 En 1 Yl 2 Iodoaniline Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. For a molecule like N-(But-3-en-1-yl)-2-iodoaniline, which possesses both a nucleophilic nitrogen and a reactive carbon-iodine bond, as well as a pendant alkene, DFT can be employed to map out the potential energy surface of its cyclization reactions, such as the intramolecular Heck reaction.

A critical aspect of reaction pathway analysis is the identification and characterization of transition states. These high-energy structures represent the bottleneck of a reaction, and their energies determine the reaction rate. Using DFT methods, the geometries of transition states for the cyclization of this compound can be located and optimized. Subsequent frequency calculations confirm the nature of these stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the ground state of the reactant and the transition state provides the activation energy (ΔE‡). This value is a key predictor of the feasibility of a proposed reaction pathway. For the intramolecular cyclization of this compound, DFT calculations would allow for the comparison of different possible cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig) by calculating their respective activation barriers.

| Hypothetical Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Oxidative Addition of Pd(0) | 10-15 |

| 5-exo-trig Cyclization | 12-18 |

| 6-endo-trig Cyclization | 15-22 |

| Beta-Hydride Elimination | 5-10 |

This table presents hypothetical activation energies for key steps in a palladium-catalyzed intramolecular Heck reaction of this compound. The values are illustrative and would need to be determined by specific DFT calculations.

Many organic reactions can yield multiple products, and predicting the dominant isomer is a significant challenge. DFT calculations can be instrumental in predicting both the regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms) of the cyclization of this compound.

By comparing the activation energies of the transition states leading to different regioisomeric products (e.g., the five-membered ring from a 5-exo-trig cyclization versus a six-membered ring from a 6-endo-trig cyclization), the kinetically favored product can be identified. Similarly, the relative energies of diastereomeric transition states can be used to predict the stereochemical outcome of the reaction.

Electronic Structure Analysis

To gain a deeper understanding of the factors controlling the reactivity of this compound, it is essential to analyze its electronic structure.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of the cyclization of this compound, FMO analysis can provide insights into the key orbital interactions.

For instance, in a palladium-catalyzed Heck-type cyclization, the interaction between the HOMO of the alkene (the π-orbital) and the LUMO of the organopalladium intermediate would be crucial. The energy gap between these orbitals and their spatial overlap would influence the rate and feasibility of the cyclization step. The coefficients of the atomic orbitals contributing to the HOMO and LUMO can also help predict the sites of nucleophilic and electrophilic attack.

| Orbital | Hypothetical Energy (eV) | Key Atomic Contributions |

| HOMO | -5.5 | C=C π-orbital, Nitrogen lone pair |

| LUMO | -0.8 | C-I σ-orbital |

| LUMO+1 | 1.2 | Phenyl π-orbitals |

This table provides hypothetical FMO data for this compound. The energies and contributions would be determined through quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonding/antibonding orbitals. For this compound, NBO analysis can quantify important electronic interactions.

NBO analysis can reveal the extent of electron delocalization and hyperconjugative interactions. For example, it can quantify the interaction between the nitrogen lone pair and the antibonding orbital of the C-I bond (n_N -> σ*_C-I), which could influence the reactivity of the iodoaniline moiety. In a cyclization reaction, NBO analysis of the transition state can elucidate the nature of the forming bonds and the charge transfer occurring between the interacting fragments. The second-order perturbation theory analysis within the NBO framework provides the stabilization energies associated with these donor-acceptor interactions, offering a quantitative measure of their importance.

Molecular Modeling and Conformation Analysis for Cyclization Precursors

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly impact its reactivity. For a flexible molecule like this compound, multiple conformations exist in equilibrium. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, are essential to identify the low-energy conformers that are likely to be the precursors to cyclization.

Predictive Studies for Novel Reaction Design and Catalyst Optimization

Computational modeling, particularly using Density Functional Theory (DFT), provides deep insights into the electronic structure and potential energy surfaces of reacting species. These studies are instrumental in predicting the feasibility of new reaction pathways and in identifying optimal catalysts to achieve desired chemical transformations with high efficiency and selectivity.

Predictive studies for this compound often focus on its propensity to undergo intramolecular cyclization reactions. The presence of the ortho-iodo group on the aniline (B41778) ring and the terminal alkene on the N-butyl chain makes it a prime candidate for a variety of metal-catalyzed cyclization reactions, most notably Heck-type reactions to form indolines and other heterocyclic scaffolds.

Key Areas of Predictive Investigation:

Reaction Pathway Analysis: Theoretical calculations can map out the entire reaction coordinate for a proposed transformation. This includes the identification of transition states, intermediates, and the calculation of their relative energies. By comparing the activation barriers of competing pathways, chemists can predict the most likely outcome of a reaction under a given set of conditions.

Catalyst-Substrate Interactions: Computational models are used to study the intricate interactions between a metal catalyst and the this compound substrate. This involves analyzing the geometry and electronic properties of the catalyst-substrate complex to understand how the catalyst activates the substrate and facilitates the desired bond-forming events.

Ligand Effects in Catalysis: The ligands coordinated to a metal center play a crucial role in determining the catalyst's activity and selectivity. Predictive studies can screen a virtual library of ligands to identify those that are most likely to promote a specific reaction pathway. For instance, in a palladium-catalyzed intramolecular Heck reaction of this compound, the steric and electronic properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be computationally evaluated to predict their impact on the reaction outcome.

Data from Theoretical Models:

The data generated from these computational studies are often presented in tables that summarize key energetic and geometric parameters. For a hypothetical palladium-catalyzed intramolecular cyclization of this compound, a predictive study might generate data similar to that shown in the tables below.

Table 1: Calculated Activation Energies for Competing Cyclization Pathways

| Pathway | Proposed Product | Catalyst System | Activation Energy (kcal/mol) |

| 5-exo-trig | 1-butyl-4-iodoindoline | Pd(OAc)₂ / PPh₃ | 18.5 |

| 6-endo-trig | 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | Pd(OAc)₂ / PPh₃ | 25.2 |

| 5-exo-trig | 1-butyl-4-iodoindoline | Pd(OAc)₂ / dppf | 16.8 |

| 6-endo-trig | 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative | Pd(OAc)₂ / dppf | 26.1 |

This table showcases how computational chemistry can predict the favored reaction pathway by comparing activation energies. A lower activation energy suggests a kinetically more favorable reaction.

Table 2: Predicted Influence of Ligands on Catalyst Performance

| Ligand | Catalyst-Substrate Binding Energy (kcal/mol) | Key Transition State Energy (kcal/mol) | Predicted Selectivity (exo:endo) |

| PPh₃ (Triphenylphosphine) | -12.3 | 18.5 | 95:5 |

| P(o-tol)₃ (Tri(o-tolyl)phosphine) | -10.8 | 20.1 | 98:2 |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | -15.1 | 16.8 | >99:1 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | -14.5 | 17.2 | >99:1 |

This table illustrates how predictive studies can guide catalyst optimization. By calculating parameters like binding energies and transition state energies for different ligands, researchers can rationally select the best ligand to achieve high selectivity and efficiency.

These predictive capabilities allow for a more targeted and efficient approach to experimental work. Instead of relying on extensive empirical screening, researchers can use computational insights to narrow down the most promising reaction conditions and catalyst systems, ultimately accelerating the development of novel and useful chemical transformations involving this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the precise structure of N-(But-3-en-1-yl)-2-iodoaniline.

¹H and ¹³C NMR for Primary Structural Features

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons and the protons of the N-butenyl substituent. The aromatic region typically shows a complex pattern due to the ortho-disubstitution. The signals for the butenyl group are expected in the aliphatic and vinylic regions of the spectrum. A broad singlet corresponding to the N-H proton is also anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display four distinct signals for the butenyl group and six signals for the disubstituted benzene (B151609) ring. The carbon atom bonded to the iodine (C-I) is characteristically found at a lower chemical shift (higher field) compared to the other aromatic carbons, while the carbon bonded to the nitrogen (C-N) is shifted downfield. chemicalbook.comspectrabase.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

| Assignment (Atom No.) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.8 | |

| N-H | ~4.0 (broad) | |

| -CH= | 5.7 - 5.9 | 134 - 135 |

| =CH₂ | 5.0 - 5.2 | 117 - 118 |

| N-CH₂- | 3.1 - 3.3 | 43 - 44 |

| -CH₂-CH= | 2.3 - 2.5 | 33 - 34 |

| Aromatic C-N | 146 - 148 | |

| Aromatic C-H | 112 - 139 |

Note: Data are typical predicted ranges and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides primary data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are on adjacent carbons. For this compound, COSY would show correlations between the N-CH₂ and the adjacent -CH₂- protons, and between the -CH₂- protons and the vinylic -CH= proton, confirming the butenyl chain's integrity. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the one between the N-H proton and the aromatic carbon C-2, as well as the N-CH₂ carbon. This confirms the attachment of the butenyl group to the nitrogen atom, which is itself attached to the iodinated ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons, regardless of whether they are bonded. A key NOESY correlation would be observed between the N-CH₂ protons and the aromatic proton at the C-6 position, providing evidence for the conformation of the molecule around the C-N bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique differentiates between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂IN. The exact mass is calculated based on the most abundant isotopes of each element. The experimentally determined mass from an HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂IN |

| Calculated Exact Mass [M] | 273.0015 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemicalbook.com

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Alkene =C-H | Stretch | 3010 - 3090 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1580 - 1600 |

| N-H | Bend | 1500 - 1550 |

| Alkene =CH₂ | Bend (out-of-plane) | ~910 |

| Aromatic C-N | Stretch | 1250 - 1340 |

The presence of a sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine. Absorptions just above 3000 cm⁻¹ point to the C-H stretches of the aromatic ring and the alkene group, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches. The C=C double bond of the butenyl group gives a characteristic absorption around 1640 cm⁻¹. chemicalbook.comresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It requires a single, well-ordered crystal of the compound. If a suitable crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

While no public crystal structure for this compound is currently available, analysis of its precursor, 2-iodoaniline (B362364), reveals insights that could be expected. The crystal structure of 2-iodoaniline shows intermolecular interactions such as weak N-H···N hydrogen bonds and I···I interactions that organize the molecules into helical chains in the crystal lattice. ed.ac.uk A similar analysis of the title compound would unambiguously confirm its atomic connectivity and reveal its preferred conformation and intermolecular packing forces in the solid state, such as potential hydrogen bonding involving the N-H group. nih.goved.ac.uk

Synthetic Utility and Strategic Applications of N but 3 En 1 Yl 2 Iodoaniline in Complex Organic Synthesis

Modular Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of the iodo- and butenyl- functionalities in N-(But-3-en-1-yl)-2-iodoaniline makes it an ideal substrate for intramolecular cyclization reactions to form a variety of heterocyclic frameworks. The most prominent of these reactions is the intramolecular Heck reaction, a powerful palladium-catalyzed method for C-C bond formation. organic-chemistry.orglibretexts.org In this process, the palladium catalyst first undergoes oxidative addition into the carbon-iodine bond. This is followed by migratory insertion of the tethered butenyl alkene, and subsequent β-hydride elimination to furnish the cyclized product and regenerate the catalyst. libretexts.org

This methodology provides efficient access to 4-methyl-1,2-dihydroquinoline. The reaction conditions can be tuned to optimize yield and selectivity. For example, variations in the palladium catalyst, ligands, base, and solvent system can be explored to achieve the desired outcome. The resulting dihydroquinoline scaffold is a common core in many biologically active molecules.

Beyond simple dihydroquinolines, modifications to the reaction pathway can lead to other heterocyclic systems. For instance, altering the catalyst or introducing other reactants can potentially divert the reaction towards the formation of different ring sizes or functionalized derivatives, demonstrating the modularity of this approach.

Table 1: Synthesis of Heterocyclic Frameworks via Intramolecular Cyclization

| Starting Material | Reaction Type | Key Reagents | Product |

| This compound | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Base | 4-Methyl-1,2-dihydroquinoline |

Development of Novel Methodologies for C-C and C-Heteroatom Bond Formation

This compound serves as an exemplary substrate for the development and optimization of new synthetic methodologies, particularly those involving transition-metal-catalyzed intramolecular cyclizations. nih.govchemrxiv.org Its well-defined structure, containing both an aryl halide and a terminal alkene, allows researchers to systematically study the effects of various catalytic systems on the efficiency and selectivity of C-C bond formation.

The intramolecular Heck reaction using this substrate is a benchmark for testing the efficacy of new palladium catalysts, including phosphine-free systems or those employing N-heterocyclic carbene (NHC) ligands. organic-chemistry.org Researchers can evaluate catalyst performance by measuring reaction rates, yields, and turnover numbers. For example, a novel palladium-N,N,O-terdentate amido/pyridyl carboxylate complex has been shown to be a highly active and stable phosphine-free catalyst for Heck reactions. organic-chemistry.org

Furthermore, the substrate can be used to explore alternative cyclization mechanisms. While palladium is common, other transition metals could be investigated for novel reactivity. The reaction can also be adapted to tandem processes, where the initial cyclization is followed by another bond-forming event in a one-pot sequence, leading to more complex products. The development of such methods is crucial for advancing the toolkit of synthetic organic chemistry.

Table 2: Representative Catalytic Systems for Intramolecular Heck Cyclization

| Catalyst | Ligand | Base | Solvent | Outcome |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | Efficient formation of 4-Methyl-1,2-dihydroquinoline |

| Pd₂ (dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | High turnover and yield for cyclization |

| Pd/C | None | K₂CO₃ | DMF | Heterogeneous catalysis option |

Access to Scaffolds Relevant to Alkaloid and Natural Product Synthesis

By providing a reliable route to substituted dihydroquinolines, the cyclization of this compound serves as a critical starting point for more complex synthetic endeavors. The initial product, 4-methyl-1,2-dihydroquinoline, can be further elaborated through various chemical transformations—such as oxidation, reduction, or the introduction of additional functional groups—to construct the precise molecular architecture of a target natural product.

For example, the dihydroquinoline skeleton can be oxidized to the corresponding quinoline (B57606), another privileged scaffold in natural products. The ability to access these core structures from a simple, well-defined precursor highlights the strategic importance of this compound in natural product synthesis.

Table 3: Natural Product Scaffolds Accessible from this compound

| Precursor | Derived Scaffold | Relevance | Example Natural Product Family |

| This compound | 4-Methyl-1,2-dihydroquinoline | Core structure of various alkaloids | Cinchona Alkaloids (related structures) |

| 4-Methyl-1,2-dihydroquinoline | 4-Methylquinoline | Aromatic core in numerous natural products | Quinolone Alkaloids |

General Strategies for Chemical Library Diversification

This compound is an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery. Its utility in this area stems from its capacity to be easily diversified at multiple points, both before and after the key cyclization step.

First, a library of analogues can be created by starting with substituted 2-iodoanilines or by using different alkenylating agents in the initial synthesis. This allows for the introduction of a wide range of functional groups onto the aromatic ring or the alkenyl chain.

Second, the core cyclization reaction can be subjected to divergent synthesis strategies. By slightly modifying reaction conditions or reagents, the course of the reaction can be altered to produce different isomeric products or entirely different heterocyclic systems from the same precursor.

Finally, the product of the initial cyclization, such as 4-methyl-1,2-dihydroquinoline, serves as a versatile intermediate. Its functional handles (the N-H bond, the C=C double bond, and the aromatic ring) can be subjected to a battery of subsequent reactions (e.g., N-alkylation, epoxidation, aromatic substitution) with a diverse set of reagents. This "late-stage diversification" approach can rapidly generate a large library of structurally related but distinct compounds, maximizing the chemical space explored in the search for new bioactive agents. rug.nl

Table 4: Strategies for Chemical Library Diversification

| Diversification Point | Strategy | Example Reagents/Conditions | Resulting Diversity |

| Pre-Cyclization | Use of substituted 2-iodoanilines | 5-Fluoro-2-iodoaniline, 5-Methoxy-2-iodoaniline | Substituted Dihydroquinolines |

| Cyclization | Varying catalyst/ligand systems | Different Pd catalysts, bases, solvents | Isomeric products, varying yields |

| Post-Cyclization | N-H functionalization | Alkyl halides, Acyl chlorides | N-Substituted Dihydroquinolines |

| Post-Cyclization | Aromatic C-H functionalization | Nitrating agents, Halogenating agents | Functionalization on the benzene (B151609) ring |

Conclusion and Future Research Directions

Summary of Key Contributions in N-(But-3-en-1-yl)-2-iodoaniline Chemistry

This compound serves as a quintessential substrate for the synthesis of nitrogen-containing heterocycles, most notably indolines. Its primary contribution to synthetic chemistry lies in its role as a precursor in intramolecular cyclization reactions, particularly the palladium-catalyzed intramolecular Heck reaction. organicreactions.orgresearchgate.netwikipedia.org This reaction provides a reliable and efficient pathway to construct the 2,3-dihydro-1H-indole (indoline) skeleton, a core structure found in numerous natural products and pharmaceutically active compounds.

The strategic placement of the iodo group on the aniline (B41778) ring and the terminal alkene on the N-alkyl substituent makes this compound an ideal candidate for 6-exo-trig cyclization. The intramolecular Heck reaction of this substrate typically proceeds with high regioselectivity, favoring the formation of the six-membered ring fused to the benzene (B151609) ring. princeton.edu This predictability is a significant advantage in synthetic planning.

Key transformations involving this compound have been instrumental in:

Rapid Assembly of Indoline (B122111) Scaffolds: Providing a convergent and atom-economical approach to a valuable heterocyclic core.

Mechanistic Studies: Serving as a model system for investigating the intricacies of the intramolecular Heck reaction, including catalyst and ligand effects. researchgate.netresearchgate.net

Diversity-Oriented Synthesis: The resulting indoline product can be further functionalized, allowing for the generation of libraries of related compounds for biological screening.

Emerging Trends in Intramolecular Annulations and Cross-Coupling Technologies

The chemistry of this compound is closely tied to broader advancements in intramolecular annulation and cross-coupling reactions. Several emerging trends are set to enhance the utility of this and related substrates.

Palladium(II)/Palladium(IV) Catalysis: While the classical Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, there is growing interest in Pd(II)/Pd(IV) mechanisms. nih.gov These pathways can offer alternative reactivity and selectivity, potentially enabling transformations that are challenging under traditional conditions.

Tandem and Cascade Reactions: A significant trend is the development of tandem reactions initiated by an intramolecular Heck cyclization. organicreactions.orgresearchgate.net For instance, the alkylpalladium intermediate formed after the initial cyclization can be trapped by another nucleophile in the reaction mixture, leading to the formation of multiple C-C or C-heteroatom bonds in a single operation. This increases molecular complexity in a highly efficient manner.

Enantioselective Cyclizations: The development of asymmetric intramolecular Heck reactions is a major focus, enabling the synthesis of chiral indolines with high enantioselectivity. mdpi.commdpi.com This is typically achieved through the use of chiral phosphine (B1218219) ligands that can effectively control the stereochemistry of the newly formed stereocenter.

Table 1: Comparison of Traditional vs. Emerging Annulation Strategies

| Feature | Traditional Intramolecular Heck | Emerging Annulation Trends |

| Catalytic Cycle | Primarily Pd(0)/Pd(II) wikipedia.org | Exploration of Pd(II)/Pd(IV) cycles nih.gov |

| Reaction Scope | Primarily cyclization | Tandem cyclization/cross-coupling organicreactions.org |

| Stereocontrol | Achiral or racemic products | High enantioselectivity with chiral ligands mdpi.com |

| Complexity | Single ring formation | Rapid build-up of molecular complexity |

Prospects for Novel Catalytic Systems and Green Chemistry Approaches

The future of this compound transformations will be heavily influenced by the development of more sustainable and efficient catalytic systems.

Novel Ligand Design: The performance of palladium catalysts in intramolecular Heck reactions is highly dependent on the nature of the supporting ligands. Research into novel phosphine ligands, including bulky, electron-rich ligands and N-heterocyclic carbenes (NHCs), continues to yield catalysts with improved activity, stability, and selectivity. researchgate.netnih.govorganic-chemistry.org Phospha-adamantane based ligands, for example, have shown promise in related cross-coupling reactions. organic-chemistry.org

Green Solvents and Catalyst Recycling: A significant push towards green chemistry is driving the exploration of environmentally benign reaction media. The use of greener solvents like diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME) is a promising alternative to traditional volatile organic compounds. nih.gov Furthermore, the development of protocols for catalyst recycling, for instance through organic solvent nanofiltration, is crucial for improving the sustainability and cost-effectiveness of these transformations. nih.govrsc.org The use of waste-derived palladium sources is also being explored as a sustainable approach. mdpi.com

Table 2: Green Chemistry Metrics in Catalytic Transformations

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Intramolecular reactions are inherently atom-economical. |